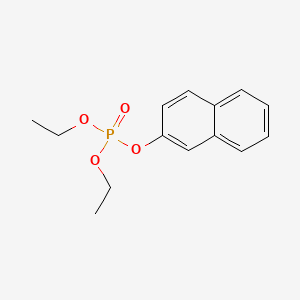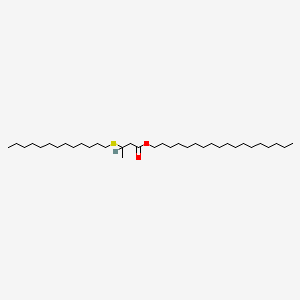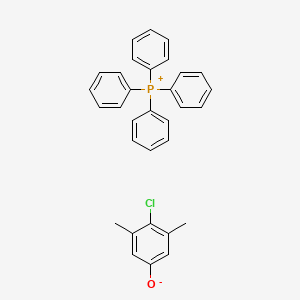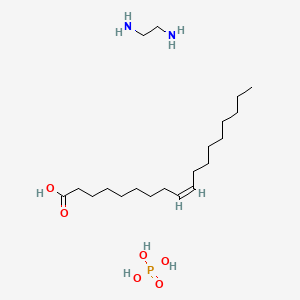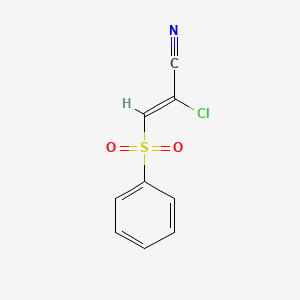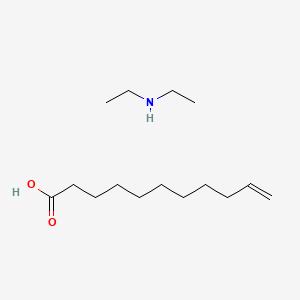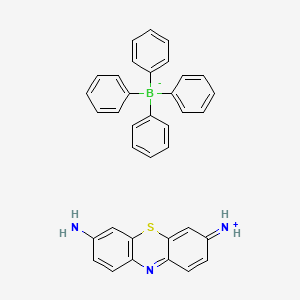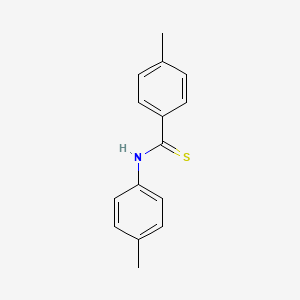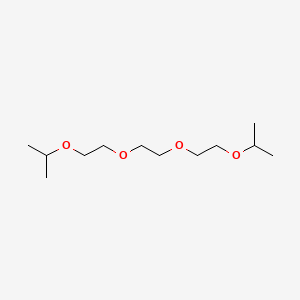
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane is an organic compound with the molecular formula C12H26O4. It is characterized by the presence of multiple ether linkages and methyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of appropriate diols with methylating agents under controlled conditions. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its ether linkages and methyl groups. These interactions can affect various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecane: Lacks the methyl groups present in 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane.
1,14-Diamino-3,6,9,12-tetraoxatetradecane: Contains amino groups instead of methyl groups.
Uniqueness
The presence of methyl groups in this compound makes it more hydrophobic compared to its analogs, which can influence its solubility and reactivity .
Properties
CAS No. |
84696-64-0 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]propane |
InChI |
InChI=1S/C12H26O4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
AHTTUKMNYVZLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCCOCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


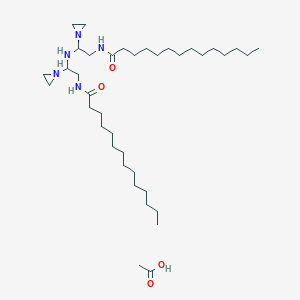
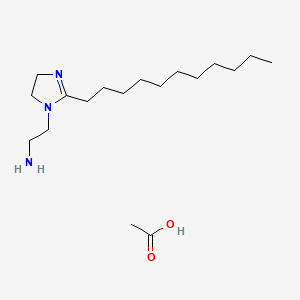
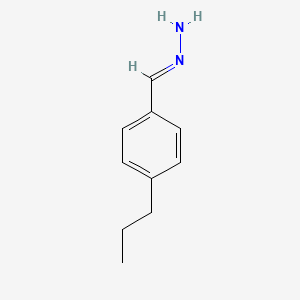
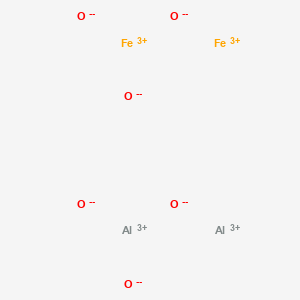
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
